DPPH Radical Scavenging Activity: 2,6-DTBP Moiety Outperforms BHT by 1.82-Fold
In a direct head-to-head DPPH radical scavenging assay conducted at 20°C, a ferrocene derivative bearing the 2,6-di-tert-butylphenol moiety (Compound 1: N-(3,5-di-tert-butyl-4-hydroxyphenyl)iminomethylferrocene) demonstrated 88.4% radical scavenging activity, compared to 48.5% for the reference antioxidant BHT (2,6-di-tert-butyl-4-methylphenol), representing a 1.82-fold increase in activity [1]. The phenyl analog lacking the 2,6-DTBP moiety showed negligible activity (-2.9%), confirming that the 2,6-DTBP structural unit is the primary driver of radical scavenging capacity.
| Evidence Dimension | DPPH radical scavenging activity at 20°C |
|---|---|
| Target Compound Data | 88.4% (ferrocene derivative containing 2,6-DTBP moiety) |
| Comparator Or Baseline | 48.5% for BHT (2,6-di-tert-butyl-4-methylphenol); -2.9% for N-phenyl-iminomethylferrocene analog lacking 2,6-DTBP moiety |
| Quantified Difference | 1.82-fold higher activity vs. BHT; 91.3 percentage-point difference vs. non-DTBP analog |
| Conditions | DPPH (1,1-diphenyl-2-picrylhydrazyl) test at 20°C |
Why This Matters
This quantitative difference demonstrates that the 2,6-di-tert-butylphenol structural motif provides intrinsically higher radical scavenging capacity than the para-methylated BHT analog, directly impacting antioxidant dose requirements in formulation.
- [1] Milaeva ER, Filimonova SI, Meleshonkova NN, Dubova LG, Shevtsova EF, Bachurin SO, Zefirov NS. Antioxidative activity of ferrocenes bearing 2,6-di-tert-butylphenol moieties. Bioinorganic Chemistry and Applications. 2010;165482. View Source
